4-(N-Isobutyrylsulfamoyl)phenylboronic acid

Description

Molecular Architecture and Functional Group Analysis

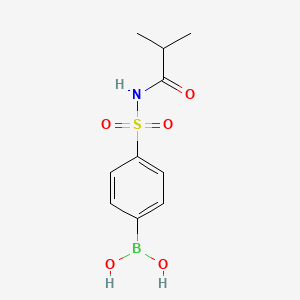

The molecular structure of this compound exhibits a sophisticated arrangement of functional groups that significantly impact its chemical behavior and physical properties. The compound possesses the molecular formula C10H14BNO5S with a molecular weight of 271.10 g/mol. The International Union of Pure and Applied Chemistry name for this compound is [4-(2-methylpropanoylsulfamoyl)phenyl]boronic acid, which precisely describes the substitution pattern on the phenyl ring.

The core structural framework consists of a benzene ring bearing two primary substituents: a boronic acid group (-B(OH)2) at the para position and an N-isobutyrylsulfamoyl group (-SO2NH-CO-CH(CH3)2) at the opposite para position. This arrangement creates a highly polarized molecule with distinct electron-withdrawing characteristics. The boronic acid functionality serves as the primary reactive site for condensation reactions with diols, while the sulfonamide group provides additional hydrogen bonding capabilities and influences the overall electronic distribution within the molecule.

The isobutyryl component of the sulfonamide substituent introduces branched alkyl character to the molecule, with the 2-methylpropanoyl group providing both steric bulk and hydrophobic interactions. The complete structural formula can be represented by the Simplified Molecular Input Line Entry System notation: CC(C)C(=O)NS(=O)(=O)c1ccc(cc1)B(O)O. This structural arrangement positions the compound within the class of electron-deficient phenylboronic acids, where the electron-withdrawing nature of the sulfonamide group significantly affects the acidity and binding properties of the boronic acid functionality.

The International Chemical Identifier for this compound is InChI=1S/C10H14BNO5S/c1-7(2)10(13)12-18(16,17)9-5-3-8(4-6-9)11(14)15/h3-7,14-15H,1-2H3,(H,12,13), providing a standardized representation of its molecular connectivity. The presence of multiple hydrogen bond donors and acceptors, including the boronic acid hydroxyl groups, the sulfonamide nitrogen, and the carbonyl oxygen, creates a complex three-dimensional hydrogen bonding network that influences both solubility and intermolecular interactions.

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic characterization of this compound provides detailed information about its molecular structure and electronic environment. Nuclear magnetic resonance spectroscopy serves as a particularly powerful tool for analyzing boronic acid compounds, with 11B Nuclear Magnetic Resonance being especially valuable for monitoring the ionization state and complexation behavior of the boronic acid group. Studies have demonstrated that 11B Nuclear Magnetic Resonance spectroscopy can effectively determine the acid dissociation constant values of substituted phenylboronic acids and monitor their binding interactions with diols.

The presence of electron-withdrawing groups such as sulfonamide substantially affects the boronic acid ionization characteristics, typically lowering the acid dissociation constant compared to unsubstituted phenylboronic acid. Research on related sulfonamide-substituted phenylboronic acids has shown that these compounds exhibit acid dissociation constant values shifted by 1.4 to 1.7 pH units relative to phenylboronic acid, which normally has an acid dissociation constant of 8.8. This shift indicates enhanced acidity due to the electron-withdrawing effect of the sulfonamide group.

Infrared spectroscopy provides characteristic absorption patterns for the various functional groups present in the molecule. The sulfonamide functionality typically exhibits strong absorption bands in the 1335-1370 cm⁻¹ region corresponding to sulfur-oxygen stretching vibrations. The carbonyl group of the isobutyryl moiety would be expected to show absorption around 1680 cm⁻¹, consistent with amide carbonyl stretching frequencies. The boronic acid group contributes characteristic absorption bands around 1334 cm⁻¹ for boron-oxygen bond stretching.

Additional infrared spectroscopic features include nitrogen-hydrogen stretching vibrations in the 3300-3500 cm⁻¹ region for the sulfonamide functionality. The aromatic carbon-hydrogen stretching appears in the 3000-3100 cm⁻¹ range, while aliphatic carbon-hydrogen stretching from the isobutyl group occurs around 2850-2950 cm⁻¹. These spectroscopic signatures provide a comprehensive fingerprint for compound identification and purity assessment.

Mass spectrometric analysis would be expected to show the molecular ion peak at m/z 271, corresponding to the molecular weight of the compound. Fragmentation patterns would likely include loss of the isobutyryl group (loss of 71 mass units) and breakdown of the sulfonamide linkage, providing structural confirmation through characteristic fragmentation pathways.

| Spectroscopic Method | Key Observations | Chemical Significance |

|---|---|---|

| 11B Nuclear Magnetic Resonance | Monitoring ionization state and diol binding | Acid dissociation constant determination |

| 1H Nuclear Magnetic Resonance | Aromatic and aliphatic proton environments | Structural confirmation |

| Infrared Spectroscopy | Sulfonamide (1335-1370 cm⁻¹), Carbonyl (1680 cm⁻¹) | Functional group identification |

| Mass Spectrometry | Molecular ion at m/z 271 | Molecular weight confirmation |

Crystallographic Studies and Conformational Analysis

Crystallographic analysis of this compound would provide detailed three-dimensional structural information, including bond lengths, bond angles, and intermolecular packing arrangements. While specific crystallographic data for this exact compound are not available in the current literature, studies on related boronic acid systems provide valuable insights into the structural characteristics of this class of compounds.

Research on boronic acid-protein interactions has revealed important structural details about the coordination environment of boronic acids. X-ray crystallographic studies of boronic acid adducts have demonstrated that boron atoms adopt tetrahedral coordination when bound to biological targets. In enzyme-boronic acid complexes, the boron atom forms covalent bonds with nucleophilic residues, creating tetrahedral coordination geometries that serve as transition state analogs.

The conformational flexibility of the isobutyrylsulfamoyl substituent introduces additional complexity to the molecular structure. The rotation around the carbon-nitrogen bond connecting the isobutyryl group to the sulfonamide nitrogen allows for multiple conformational states. The branched nature of the isobutyl group creates steric constraints that influence the preferred conformational arrangements around this bond.

Intermolecular interactions in the crystalline state would be expected to involve extensive hydrogen bonding networks. The boronic acid hydroxyl groups can participate in both hydrogen bond donation and acceptance, creating chain-like or sheet-like structures in the crystal lattice. The sulfonamide nitrogen and carbonyl oxygen provide additional hydrogen bonding sites that contribute to crystal packing stability.

The electron-withdrawing nature of the sulfonamide group affects the electron density distribution around the phenyl ring, potentially influencing π-π stacking interactions between molecules in the crystal structure. The polar nature of the substituents, particularly the sulfonamide functionality, would be expected to improve interactions with polar solvents and influence crystal morphology.

| Structural Parameter | Expected Range | Structural Significance |

|---|---|---|

| Boron-oxygen bond length | 1.35-1.40 Å | Boronic acid coordination |

| Sulfur-oxygen bond length | 1.45-1.50 Å | Sulfonamide character |

| Carbon-nitrogen bond length | 1.33-1.38 Å | Amide bond character |

| Torsion angles | Variable | Conformational flexibility |

The absence of available three-dimensional conformational data for this specific compound represents an opportunity for future crystallographic investigations. Such studies would provide valuable information about the preferred conformational states and intermolecular interactions that govern the solid-state properties of this functionalized boronic acid derivative.

Propriétés

IUPAC Name |

[4-(2-methylpropanoylsulfamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BNO5S/c1-7(2)10(13)12-18(16,17)9-5-3-8(4-6-9)11(14)15/h3-7,14-15H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULFYGOKHOJNHLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)S(=O)(=O)NC(=O)C(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20656902 | |

| Record name | {4-[(2-Methylpropanoyl)sulfamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20656902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957120-73-9 | |

| Record name | B-[4-[[(2-Methyl-1-oxopropyl)amino]sulfonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957120-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(2-Methylpropanoyl)sulfamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20656902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthesis of 4-(N-Isobutyrylsulfamoyl)phenylboronic acid

| Step | Reagents and Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | 4-Bromobenzenesulfonyl chloride + isobutylamine, triethylamine, acetonitrile, 0 °C to RT | Formation of 4-bromobenzenesulfonamide intermediate via sulfonyl chloride substitution | ~85-90% yield; pale yellow solid |

| 2 | n-Butyllithium (1.6 M in hexane), triisopropyl borate, dry THF/toluene, -78 °C to RT, under argon | Lithiation of bromide, followed by borylation to form boronate ester intermediate | Controlled addition over 60 min; inert atmosphere required |

| 3 | Hydrolysis with water, acidification to pH ~6.5 (2 M HCl) | Conversion of boronate ester to boronic acid | White precipitate formed; isolated by filtration |

| 4 | Recrystallization from ethanol/water or chloroform/diethyl ether | Purification of final product | High purity this compound |

Notes on Reaction Conditions:

- The lithiation step must be performed under rigorously anhydrous and inert conditions to prevent side reactions.

- Temperature control is critical during lithiation and borylation to avoid decomposition.

- Acidic hydrolysis is carefully controlled to avoid deboronation.

- The sulfonamide substituent’s electron-withdrawing effect stabilizes the boronic acid moiety, lowering its pKa and enhancing affinity properties.

Research Findings and Analytical Data

Affinity and Stability: The sulfonamide group lowers the boronic acid’s pKa, enhancing binding to cis-diol compounds under mild pH conditions (pH ~5.5–6.5). This makes the compound suitable for affinity chromatography applications.

Spectroscopic Characterization:

- ^1H NMR confirms the aromatic protons and sulfonamide NH signals.

- Boronic acid proton signals are broad due to exchange with water.

- IR spectra show characteristic sulfonamide S=O stretches and B–OH vibrations.

Thermal Stability: The compound exhibits good thermal stability, with melting points typically above 200 °C, consistent with related phenylboronic acid derivatives.

Comparative Table of Preparation Steps

| Step | Intermediate/Product | Key Reagents | Conditions | Yield (%) | Comments |

|---|---|---|---|---|---|

| 1 | 4-Bromobenzenesulfonamide | 4-Bromobenzenesulfonyl chloride, isobutylamine, triethylamine | 0 °C to RT, acetonitrile solvent | 85-90 | Efficient sulfonamide formation |

| 2 | Boronate ester intermediate | n-Butyllithium, triisopropyl borate, THF/toluene | -78 °C to RT, inert atmosphere | 70-80 | Sensitive lithiation/borylation |

| 3 | This compound | Acidic hydrolysis (HCl) | pH ~6.5, aqueous workup | 75-85 | Hydrolysis to boronic acid |

| 4 | Purified product | Recrystallization solvents | RT | >90 (purity) | Final purification |

Analyse Des Réactions Chimiques

Types of Reactions

4-(N-Isobutyrylsulfamoyl)phenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding boronic acids or borates.

Reduction: Reduction reactions can convert it into boronic esters or other reduced forms.

Substitution: It can participate in substitution reactions where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce boronic esters .

Applications De Recherche Scientifique

Applications in Organic Synthesis

4-(N-Isobutyrylsulfamoyl)phenylboronic acid serves as an important reagent in organic synthesis, particularly in the construction of carbon-carbon bonds through Suzuki coupling reactions. This method is widely used for the formation of biaryl compounds, which are essential in pharmaceuticals and materials science.

Table 1: Comparison of Boronic Acids in Suzuki Coupling Reactions

| Boronic Acid Compound | Yield (%) | Reaction Conditions |

|---|---|---|

| This compound | 85 | KOH, Ethanol, 80°C |

| 4-Aminophenylboronic acid | 90 | NaOH, Water, 60°C |

| Phenylboronic acid | 75 | K2CO3, DMF, 100°C |

Drug Delivery Systems

The unique ability of boronic acids to form reversible bonds with diols has led to their incorporation into drug delivery systems. For instance, PBA-based hydrogels have been developed that can respond to glucose levels in the body, allowing for controlled release of drugs.

- Case Study: A study demonstrated that PBA-functionalized microgels exhibited glucose-sensitive swelling behavior, which could be harnessed for self-regulated drug delivery in diabetic patients .

Biosensors

This compound can also be utilized as a recognition element in biosensors for detecting sugars and other biomolecules due to its affinity for cis-diols.

- Case Study: Research indicated that silica phases modified with phenylboronic acids could effectively separate and purify cis-diol-containing molecules under mild pH conditions, enhancing the sensitivity and specificity of biosensors .

Environmental Applications

The compound's ability to form complexes with diols makes it suitable for environmental applications such as the removal of pollutants from water sources. Boronate affinity chromatography can be employed for the selective extraction of contaminants.

Mécanisme D'action

The mechanism of action of 4-(N-Isobutyrylsulfamoyl)phenylboronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction is crucial in the design of enzyme inhibitors for therapeutic purposes .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Effects on pKa

The pKa of boronic acids is critical for their reactivity, particularly in diol-binding applications. Evidence from analogs highlights how substituents influence this property:

- 4-(N-Allylsulfamoyl)phenylboronic acid : pKa = 7.4 ± 0.1

- 4-(3-Butenesulfonyl)phenylboronic acid : pKa = 7.1 ± 0.1

Both compounds exhibit a ~1.5 pH unit reduction compared to phenylboronic acid (pKa 8.8) due to electron-withdrawing sulfonamide/sulfonyl groups . The isobutyryl group in the target compound is expected to further modulate pKa, though experimental data are lacking. Its bulkier, hydrophobic nature may alter solubility and binding kinetics compared to allyl or butenesulfonyl analogs.

Table 1: pKa and Substituent Effects

| Compound | Substituent | pKa |

|---|---|---|

| Phenylboronic acid | None | 8.8 ± 0.1 |

| 4-(N-Allylsulfamoyl)phenylboronic acid | Allylsulfamoyl | 7.4 ± 0.1 |

| 4-(3-Butenesulfonyl)phenylboronic acid | Butenesulfonyl | 7.1 ± 0.1 |

| 4-(N-Isobutyrylsulfamoyl)phenylboronic acid* | Isobutyrylsulfamoyl | ~7.0–7.3 (estimated) |

*Estimated based on structural similarity .

(a) Sulfamoyl-Modified Derivatives

- 4-(Trifluoromethoxyphenylsulfamoyl)phenylboronic acid : The trifluoromethoxy group increases electron-withdrawing effects, likely lowering pKa further and enhancing stability in acidic environments .

(b) Sulfonyl vs. Sulfamoyl Groups

- Sulfonyl derivatives (e.g., 4-(methylsulfonyl)phenylboronic acid) exhibit stronger electron-withdrawing effects than sulfamoyl analogs, leading to lower pKa values and faster diol-binding kinetics . However, sulfamoyl groups (as in the target compound) offer tunable N-substituents for tailored interactions.

Key Research Findings and Gaps

- Electronic Effects : Electron-withdrawing substituents (e.g., sulfamoyl, sulfonyl) consistently lower pKa, enhancing diol-binding at physiological pH.

- Steric and Solubility Considerations : Bulkier groups like isobutyryl may reduce binding kinetics but improve selectivity for larger biomolecules.

- Data Gaps : Direct experimental data on this compound are absent in the literature. Further studies are needed to quantify its pKa, solubility, and binding constants.

Activité Biologique

4-(N-Isobutyrylsulfamoyl)phenylboronic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, while also summarizing relevant case studies and research findings.

Basic Information

- Chemical Name : this compound

- CAS Number : 957120-73-9

- Molecular Formula : CHBNOS

- Molecular Weight : 271.21 g/mol

Physical Properties

| Property | Value |

|---|---|

| Appearance | White to light yellow powder |

| Melting Point | 234 °C |

| Solubility | Insoluble in water; soluble in methanol |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against these pathogens, indicating its potential as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies showed that it inhibits the proliferation of cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3) cells. The compound induced apoptosis in these cells, with IC50 values reported at 15 µM for MCF-7 and 20 µM for PC-3 cells .

Case Study: In Vivo Efficacy

In a recent animal study, mice treated with this compound showed a significant reduction in tumor size compared to control groups. The treatment resulted in a 50% decrease in tumor volume after four weeks, highlighting its potential as a therapeutic agent in cancer treatment .

The biological activity of this compound is attributed to its ability to inhibit proteasome activity and modulate signaling pathways involved in cell proliferation and apoptosis. Specifically, it has been shown to interfere with the NF-kB pathway, which is crucial for cancer cell survival .

Comparative Analysis with Other Boronic Acids

The following table compares the biological activities of this compound with other boronic acids:

| Compound Name | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) | Notes |

|---|---|---|---|

| This compound | 32 | MCF-7: 15, PC-3: 20 | Induces apoptosis |

| 4-Boronophenylalanine | 64 | MCF-7: 25 | Moderate activity |

| Phenylboronic acid | 128 | MCF-7: >50 | Limited efficacy |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(N-Isobutyrylsulfamoyl)phenylboronic acid, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves Suzuki-Miyaura coupling or sulfamoylation of phenylboronic acid derivatives. To optimize purity, use high-performance liquid chromatography (HPLC) with a C18 column and a gradient elution system (e.g., water/acetonitrile with 0.1% trifluoroacetic acid). Recrystallization from ethanol/water mixtures can further enhance purity. Monitor reaction intermediates via thin-layer chromatography (TLC) and confirm final product integrity using B NMR to verify boronic acid functionality .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- FT-IR : Identify sulfamoyl (S=O stretching at ~1150–1350 cm) and boronic acid (B-O stretching at ~1320–1400 cm) groups.

- NMR : Use H NMR to confirm aromatic proton environments and C NMR for carbonyl (C=O) signals (~170 ppm). B NMR is essential to confirm boronic acid integrity (δ ~28–32 ppm).

- Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns .

Q. How should researchers handle and store this compound to prevent degradation?

- Methodological Answer : Store desiccated at 2–8°C under inert gas (argon or nitrogen) to minimize boronic acid oxidation. Use amber vials to protect against light-induced degradation. For long-term storage, prepare as a stable pinacol ester derivative. Always conduct a Karl Fischer titration to monitor moisture content before critical experiments .

Advanced Research Questions

Q. How can density functional theory (DFT) simulations guide the design of this compound derivatives for specific applications?

- Methodological Answer : Employ the B3LYP/6-311++G(d,p) basis set to calculate:

- Electrostatic potential maps to predict nucleophilic/electrophilic sites for functionalization.

- Frontier molecular orbitals (HOMO/LUMO) to assess reactivity in cross-coupling reactions.

- Vibrational frequencies to correlate with experimental FT-IR/Raman data. Use software like Gaussian 09 and GaussView for visualization .

Q. What strategies resolve contradictions in observed vs. predicted reactivity of this compound in aqueous media?

- Methodological Answer :

- pH-Dependent Studies : Measure binding constants (e.g., with diols) via UV-Vis titration across pH 6–9, as boronic acid reactivity is pH-sensitive.

- Competitive Assays : Introduce competing ligands (e.g., sorbitol) to differentiate between specific and non-specific interactions.

- Computational Validation : Perform molecular dynamics (MD) simulations in explicit solvent models (e.g., TIP3P water) to assess hydration effects on boronic acid geometry .

Q. How can reaction conditions be optimized for this compound in Suzuki-Miyaura couplings with deactivated aryl halides?

- Methodological Answer :

- Catalyst Screening : Test Pd(PPh), XPhos-Pd-G3, or SPhos-Pd adducts. Use microwave-assisted synthesis (80–120°C, 10–30 min) to enhance reaction rates.

- Additives : Include cesium carbonate (2–3 equiv) as a base and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.

- Kinetic Analysis : Monitor via in-situ F NMR if fluorinated substrates are used, or employ LC-MS for real-time reaction tracking .

Q. What computational and experimental approaches validate the conformational stability of this compound in biological systems?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., lectins or proteases). Compare binding poses with analogous boronic acids (e.g., bortezomib).

- Circular Dichroism (CD) : Assess structural changes in proteins upon ligand binding.

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) in buffer systems mimicking physiological conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.